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Compound of Interest

Compound Name: 3-Methoxy-6-nitro-1H-indazole

CAS No.: 711-94-4

Cat. No.: B1404114

Get Quote

Executive Summary
The nitro-heterocyclic scaffold remains a cornerstone in the development of anti-infectives,

particularly for neglected tropical diseases (NTDs) like Chagas disease (Trypanosoma cruzi)

and Trichomoniasis. While Benznidazole (BZN) and Nifurtimox (NFX) are the clinical standards,

their use is plagued by severe side effects and limited efficacy in the chronic phase.[1]

This guide evaluates functionalized 5-nitroindazoles as a superior alternative scaffold. Unlike

the standard nitroimidazoles, the indazole core offers a tunable pharmacophore that can

improve the Selectivity Index (SI) by modulating the redox potential of the nitro group. This

document details the specific in vitro workflows required to objectively compare these novel

derivatives against BZN, focusing on potency (IC50), host toxicity (CC50), and the mechanism

of action (MoA).

Part 1: The Chemical Rationale (SAR)
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The primary failure mode of BZN is non-specific toxicity. The nitro group in BZN is easily

reduced by mammalian reductases, leading to systemic oxidative stress.

The Indazole Advantage: Fusing a benzene ring to the pyrazole core (forming indazole)

alters the electron density. By placing the nitro group at position 5 (5-nitroindazole), the

reduction potential is shifted. This makes the compound less susceptible to mammalian Type

I nitroreductases (oxygen-insensitive) but retains high affinity for parasitic Type II

nitroreductases (oxygen-sensitive).

Functionalization Strategy:

N1-substitution: Often improves solubility but can lower metabolic stability.

N2-substitution: (e.g., 2-benzyl-5-nitroindazole) frequently yields higher potency due to

better lipophilic interaction with the parasite membrane.

Part 2: Primary Screening – Anti-Parasitic Potency
Objective: Determine the IC50 (Half-maximal inhibitory concentration) against T. cruzi

epimastigotes and trypomastigotes.

Protocol: Resazurin Reduction Assay (Alamar Blue)
Rationale: Resazurin is a redox indicator. Live, metabolically active parasites reduce non-

fluorescent resazurin (blue) to fluorescent resorufin (pink). This is superior to manual counting

for high-throughput screening.

Workflow
Culture: Maintain T. cruzi (CL Brener or Tulahuen strain) in LIT medium at 28°C.

Seeding: Plate parasites at

parasites/mL in 96-well plates (100 µL/well).

Treatment:

Dissolve functionalized nitroindazoles in DMSO.
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Prepare serial dilutions (e.g., 100 µM down to 0.1 µM).

Control A (Negative): 0.5% DMSO (vehicle).

Control B (Positive): Benznidazole (standard curve).

Control C (Blank): Media only.

Incubation: 72 hours at 28°C.

Readout: Add 10 µL Resazurin (0.15 mg/mL). Incubate 4–24 hours. Measure fluorescence (

).

Data Comparison: Nitroindazoles vs. Benznidazole
The following table summarizes data from recent comparative studies (e.g., Fonseca-Berzal et

al., Vega et al.) regarding 5-nitroindazole derivatives.

Compound
Class

Derivative
Example

IC50
(Epimastigotes
)

IC50
(Trypomastigo
tes)

Solubility

Standard
Benznidazole

(BZN)
2.0 – 6.0 µM 5.0 – 10.0 µM Moderate

Nitroindazole
1-methyl-5-

nitroindazole
> 25 µM > 50 µM High

Nitroindazole
2-benzyl-5-

nitroindazole
1.5 – 3.0 µM 4.0 – 8.0 µM Low

Functionalized
5-nitro-2-picolyl-

indazolin-3-one
1.1 ± 0.3 µM 5.4 ± 1.0 µM Moderate

Interpretation: The functionalized 5-nitro-2-picolyl derivative matches or exceeds the potency of

BZN while offering a different solubility profile.

Part 3: Safety Profiling – Selectivity Index (SI)
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Objective: Ensure the compound kills the parasite, not the host. Metric: Selectivity Index (

). An

is generally required for a hit;

is ideal for a lead.

Protocol: MTT Cytotoxicity Assay on Vero Cells
Rationale: Vero cells (African Green Monkey Kidney) are the standard host model for T. cruzi

infection. We use MTT (tetrazolium dye) which assesses mitochondrial activity in mammalian

cells.

Seeding: Plate Vero cells (

cells/well) in DMEM + 10% FBS. Incubate 24h to allow attachment.

Treatment: Add compounds (same concentration range as parasite assay). Incubate 72h at

37°C, 5% CO2.

Development: Add MTT solution (5 mg/mL). Incubate 4h.

Solubilization: Remove supernatant, add DMSO to dissolve formazan crystals.

Quantification: Measure Absorbance at 570 nm.

Critical Analysis:

Benznidazole CC50: Typically ~200–250 µM. SI ≈ 40.

Leading Nitroindazoles: Many derivatives show CC50 > 500 µM.

Result: If a nitroindazole has an IC50 of 1.0 µM and CC50 of 500 µM, the SI is 500. This is a

12x improvement in safety margin over BZN.

Part 4: Mechanistic Validation (MoA)
Core Directive: You must prove the nitroindazole acts via the "Prodrug Activation" pathway, not

general toxicity.
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The Pathway: Nitroreductase (NTR) Activation
Functionalized nitroindazoles are prodrugs. They require activation by parasitic Type I NTR

(oxygen-insensitive) or Type II NTR (oxygen-sensitive) to form toxic radical species.

Diagram: Mechanism of Action

Host Cytoplasm (Safety)

Nitroindazole
(Prodrug)

Nitro-Radical
Anion (R-NO2•-) Reduction

Parasitic NTR
(Type I/II)  Catalysis

 Futile Cycle
(in Host)

Superoxide (O2•-)
+ OH•

 + O2
O2

Parasite DNA
Damage

 Oxidative Stress

Host Cell
(Low NTR Activity)

 No Activation

Click to download full resolution via product page

Caption: Activation of Nitroindazole Prodrugs. Parasitic NTR reduces the compound to a toxic

radical. In host cells, the lack of specific NTRs or the presence of oxygen leads to a futile cycle,

regenerating the parent drug and reducing toxicity.

Validation Experiment: ROS Generation
To confirm this mechanism, use the H2DCFDA probe.

Incubate parasites with the nitroindazole (at IC90 concentration).

Add H2DCFDA (10 µM).

Measure fluorescence over 4 hours.

Expectation: A sharp increase in fluorescence indicates ROS generation. Co-incubation with

an antioxidant (e.g., Glutathione) should abolish the effect, confirming oxidative stress as the

MoA.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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